Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes various functional groups such as alkyne, ether, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate: Similar structure but lacks the ethoxy group.
Prop-2-yn-1-yl 3-chloro-5-methoxy-4-((4-fluorobenzyl)oxy)benzoate: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C19H16ClFO4 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H16ClFO4/c1-3-9-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-5-7-15(21)8-6-13/h1,5-8,10-11H,4,9,12H2,2H3 |
InChI Key |
NMCDJLXVQDYNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.